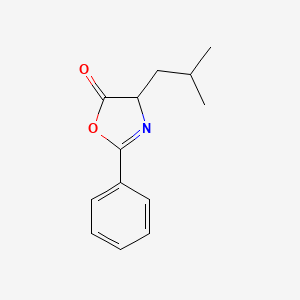

4-Isobutyl-2-phenyl-2-oxazoline-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)-2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)8-11-13(15)16-12(14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHIINOMBFPLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374776 | |

| Record name | 4-Isobutyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25163-98-8 | |

| Record name | 4-Isobutyl-2-phenyl-2-oxazolin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25163-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Isobutyl-2-phenyl-2-oxazoline-5-one chemical structure and properties

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 4-Isobutyl-2-phenyl-2-oxazoline-5-one, a heterocyclic compound with significant potential in synthetic and medicinal chemistry. The content is structured to deliver foundational knowledge first, followed by practical applications and experimental insights, ensuring a thorough understanding for professionals in the field.

Section 1: Core Chemical Identity

This compound, also known as an azlactone, is characterized by a five-membered oxazolinone ring. This core structure is substituted with a phenyl group at the 2-position and an isobutyl group at the 4-position. The presence of a chiral center at the C4 position indicates that the compound can exist as (R) and (S) enantiomers, a critical consideration for stereospecific applications in drug development.

Section 2: Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing experimental conditions and predicting the compound's behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₂ | [1] |

| Molecular Weight | 249.26 g/mol | [2] |

| Melting Point | 54-56 °C | [3] |

| Boiling Point | 299.0 ± 23.0 °C (Predicted) | [1][3] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 2.63 ± 0.40 (Predicted) | [3] |

Section 3: Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Erlenmeyer-Plöchl azlactone synthesis .[4][5] This reaction involves the condensation of N-benzoylglycine (hippuric acid) with isovaleraldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[4][5]

Detailed Synthesis Protocol:

-

Reactant Mixture: Combine hippuric acid (1 equivalent), isovaleraldehyde (1.2 equivalents), and anhydrous sodium acetate (1 equivalent) in a suitable reaction vessel.

-

Solvent and Dehydrating Agent: Add acetic anhydride (3 equivalents) to the mixture. Acetic anhydride serves as both the solvent and the dehydrating agent, driving the cyclization reaction.

-

Reaction Conditions: Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored using thin-layer chromatography.

-

Workup: After cooling, the excess acetic anhydride is hydrolyzed by the careful addition of cold water. The crude product typically precipitates and can be collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Rationale for Experimental Choices:

-

Acetic Anhydride: Its role is crucial as it removes the water formed during the condensation, thereby shifting the reaction equilibrium towards the formation of the azlactone.[6]

-

Sodium Acetate: This weak base facilitates the deprotonation of the α-carbon of hippuric acid, which is a key step in the initial condensation with the aldehyde.[4]

Caption: Simplified workflow of the Erlenmeyer-Plöchl synthesis.

Section 4: Chemical Reactivity and Synthetic Utility

The oxazolinone ring in this compound is the hub of its reactivity. It is susceptible to nucleophilic attack, which leads to ring-opening. This reactivity makes it a valuable intermediate for the synthesis of various compounds, including:

-

α-Amino Acid Derivatives: Reaction with nucleophiles like amines or alcohols can yield a variety of α-amino acid derivatives.

-

Unsaturated α-Amino Acids: The azlactone can be used to synthesize unsaturated α-amino acids, which are important building blocks in peptide synthesis.[7]

The isobutyl group at the C4 position makes this compound a precursor for derivatives of the amino acid leucine.

Section 5: Relevance in Drug Discovery and Development

The oxazolidinone scaffold, a related structure, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] While specific biological activities of this compound are not extensively documented, the broader class of oxazol(idin)ones has shown significant therapeutic potential.

Established Applications of Oxazolidinones:

-

Antibacterial Agents: Linezolid, the first clinically approved oxazolidinone antibiotic, is effective against multi-drug resistant Gram-positive bacteria, including MRSA and VRE.[9][10] It acts by inhibiting the initiation of bacterial protein synthesis.[11][12]

-

Anticancer Activity: Various oxazolone derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.[13]

-

Other Therapeutic Areas: The oxazolone scaffold has been explored for anti-inflammatory, antiviral, and antifungal activities.[14][15]

Future Directions for this compound:

Given the structural similarity to the side chain of leucine, this compound could be a valuable probe or lead compound for targeting proteins that interact with leucine. Further screening in various biological assays is warranted to explore its full therapeutic potential.

Sources

- 1. This compound | CAS#:25163-98-8 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 25163-98-8 [m.chemicalbook.com]

- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

- 10. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. modernscientificpress.com [modernscientificpress.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

Spectroscopic Characterization of 4-Isobutyl-2-phenyl-2-oxazoline-5-one: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-isobutyl-2-phenyl-2-oxazoline-5-one. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related compounds. By delving into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this guide offers a robust framework for the structural elucidation and purity assessment of this important heterocyclic compound.

Introduction to this compound

This compound belongs to the class of oxazolones, which are five-membered heterocyclic compounds. These structures are of significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and presence in various biologically active molecules.[1][2] Accurate and unambiguous characterization of these molecules is paramount for ensuring the validity of research findings and the quality of pharmaceutical products. Spectroscopic methods provide a non-destructive and highly informative means to achieve this.

The molecular structure of this compound, with the IUPAC name 4-(2-methylpropyl)-2-phenyl-4H-1,3-oxazol-5-one, is presented below.[3] This guide will systematically detail the expected spectroscopic signatures of this molecule.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers, and the connectivity between them. The chemical shift (δ) is influenced by the electron density around the proton, while spin-spin coupling provides information about adjacent protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9-8.1 | Doublet | 2H | Ortho-protons of the phenyl ring |

| ~7.4-7.6 | Multiplet | 3H | Meta- and para-protons of the phenyl ring |

| ~4.5 | Triplet | 1H | H-4 (methine proton on the oxazoline ring) |

| ~2.0-2.2 | Multiplet | 1H | CH of the isobutyl group |

| ~1.8-2.0 | Multiplet | 2H | CH₂ of the isobutyl group |

| ~0.9-1.0 | Doublet | 6H | Two CH₃ groups of the isobutyl group |

Interpretation: The aromatic protons of the phenyl group are expected to appear in the downfield region (7.4-8.1 ppm) due to the deshielding effect of the aromatic ring current. The ortho-protons are typically shifted further downfield due to their proximity to the electron-withdrawing imine group. The methine proton at the C4 position of the oxazoline ring is expected to be a triplet, coupled to the adjacent methylene protons of the isobutyl group. The isobutyl group itself will show a characteristic pattern with a multiplet for the methine proton, a multiplet for the methylene protons, and a doublet for the two equivalent methyl groups.

¹³C NMR Spectroscopy

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (lactone carbonyl) |

| ~160-165 | C=N (imine carbon) |

| ~125-135 | Aromatic carbons of the phenyl ring |

| ~65-70 | C-4 (methine carbon on the oxazoline ring) |

| ~40-45 | CH₂ of the isobutyl group |

| ~25-30 | CH of the isobutyl group |

| ~20-25 | CH₃ of the isobutyl group |

Interpretation: The carbonyl carbon of the lactone is expected to have the highest chemical shift, typically above 170 ppm. The imine carbon (C=N) will also be in the downfield region. The carbons of the phenyl ring will appear in the aromatic region (125-135 ppm). The aliphatic carbons of the isobutyl group and the C4 of the oxazoline ring will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and does not have signals that overlap with the analyte signals.

-

Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum with single lines for each unique carbon atom.

-

Longer acquisition times or a higher number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and its environment, providing information about the functional groups present in the molecule.

Predicted IR Data:

Based on the IR spectrum of the related 4-isobutyliden-2-phenyl-4H-oxazol-5-one, the following characteristic absorption bands are expected.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | C-H stretching (aromatic) |

| ~2960-2870 | Strong | C-H stretching (aliphatic) |

| ~1780-1760 | Strong | C=O stretching (lactone) |

| ~1650-1630 | Strong | C=N stretching (imine) |

| ~1600, ~1490 | Medium | C=C stretching (aromatic) |

| ~1270 | Strong | C-O stretching (lactone) |

Interpretation: The most prominent peaks in the IR spectrum will be the strong absorption from the carbonyl group of the lactone ring around 1770 cm⁻¹ and the C=N stretching of the imine group around 1640 cm⁻¹. The presence of both aromatic and aliphatic C-H stretching vibrations will also be evident.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a simpler and often preferred method for solid samples.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data:

The molecular formula of this compound is C₁₃H₁₅NO₂.[3] The expected exact mass is 217.1103 g/mol .

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 217 is expected, corresponding to the intact molecule with a single positive charge.

-

Major Fragmentation Pathways: The fragmentation of oxazolones can be complex, but some predictable pathways exist.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Interpretation: The most characteristic fragment is often the benzoyl cation at m/z = 105, resulting from the cleavage of the bond between the phenyl ring and the oxazoline ring. Loss of the isobutyl radical would lead to a fragment at m/z = 160. Decarboxylation (loss of CO₂) could also occur, giving rise to a fragment at m/z = 173.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile compounds.

-

-

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. Electron ionization (EI) can be used for GC-MS.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural characterization of this compound. While direct experimental data for this specific molecule is limited in the public domain, a thorough understanding of the spectroscopic properties of related oxazolone derivatives allows for reliable prediction and interpretation of its spectra. The protocols and theoretical considerations outlined in this guide provide a solid foundation for researchers to confidently identify and characterize this and similar heterocyclic compounds.

References

- Fatah, S. A., & Amhimmid, W. K. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ResearchGate.

- SpectraBase. (n.d.). 4-Isobutyliden-2-phenyl-4H-oxazol-5-one - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.

- Alp, S., et al. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. Journal of Fluorescence, 30(5), 1063–1073.

- SpectraBase. (n.d.). 4-Isobutyliden-2-phenyl-4H-oxazol-5-one - Optional[Vapor Phase IR] - Spectrum. John Wiley & Sons, Inc.

- Li, W., et al. (2017). Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules, 22(5), 857.

- Shia, J. S. (2015). SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. Chemistry and Materials Research, 7(7), 107-113.

- Reddy, G. O., et al. (2019). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 24(13), 2479.

- Chemsrc. (n.d.). This compound | CAS#:25163-98-8.

Sources

An In-depth Technical Guide to 4-Isobutyl-2-phenyloxazol-5(4H)-one (CAS Number: 25163-98-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Identity and Significance of CAS 25163-98-8

In the landscape of chemical databases and scientific literature, precision in substance identification is paramount. The Chemical Abstracts Service (CAS) number 25163-98-8 is definitively assigned to the compound 4-Isobutyl-2-phenyloxazol-5(4H)-one . It is important to note that some public databases have erroneously associated this CAS number with an impurity of Isotretinoin. Authoritative pharmacopoeia and chemical supplier data confirm that "Isotretinoin EP Impurity C" (also known as 11,13-Di-cis-Retinoic Acid) is correctly identified by CAS number 3555-80-4. This guide will focus exclusively on the verified identity of CAS 25163-98-8: 4-Isobutyl-2-phenyloxazol-5(4H)-one.

This compound belongs to a class of five-membered heterocyclic compounds known as oxazolones, or more specifically, azlactones.[1][2] Azlactones are highly versatile synthetic intermediates, prized for their utility as building blocks in the synthesis of non-natural amino acids, peptides, and other complex heterocyclic structures.[3][4] Their significance in medicinal chemistry is underscored by the wide array of biological activities exhibited by oxazolone derivatives, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Isobutyl-2-phenyloxazol-5(4H)-one, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical Properties of 4-Isobutyl-2-phenyloxazol-5(4H)-one

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and synthesis. The key properties of 4-Isobutyl-2-phenyloxazol-5(4H)-one are summarized below.

| Property | Value | Source |

| CAS Number | 25163-98-8 | N/A |

| Molecular Formula | C₁₃H₁₅NO₂ | N/A |

| Molecular Weight | 217.26 g/mol | N/A |

| IUPAC Name | 4-(2-methylpropyl)-2-phenyl-1,3-oxazol-5(4H)-one | N/A |

| Synonyms | 4-Isobutyl-2-phenyl-5(4H)-oxazolone, Azlactone of N-benzoyl-DL-leucine | N/A |

| Melting Point | 54-56 °C | N/A |

| Boiling Point | 299.0 ± 23.0 °C (Predicted) | N/A |

| Appearance | Solid | N/A |

| Storage Temperature | 2-8°C | N/A |

Core Synthesis: The Erlenmeyer-Plöchl Reaction

The primary and most established method for synthesizing 4-substituted-2-phenyloxazol-5(4H)-ones is the Erlenmeyer-Plöchl reaction. This reaction is a cornerstone of heterocyclic chemistry, involving the condensation of an N-acylglycine (in this case, N-benzoyl-DL-leucine, the precursor for the isobutyl group) with a dehydrating agent. However, for unsaturated oxazolones, the more common pathway involves the condensation of hippuric acid with an aldehyde.[2][6]

Causality Behind Experimental Choices

The classical Erlenmeyer-Plöchl synthesis of unsaturated oxazolones utilizes hippuric acid and an aromatic aldehyde. The key reagents each have a specific function:

-

Hippuric Acid (N-benzoylglycine): Provides the core 2-phenyl-oxazolone structure.

-

Aldehyde (e.g., Isovaleraldehyde for the isobutylidene group): Reacts at the C-4 position to introduce the desired substituent.

-

Acetic Anhydride: Serves a dual role. It is a powerful dehydrating agent that facilitates the initial cyclization of hippuric acid to form the 2-phenyl-5(4H)-oxazolone intermediate. It also acts as a solvent and activates the reactants.[7]

-

Sodium Acetate: Functions as a weak base. Its role is to abstract the acidic proton from the C-4 position of the oxazolone intermediate, generating a reactive enolate. This enolate then acts as the nucleophile in the condensation reaction with the aldehyde.[7]

The subsequent reduction of the resulting 4-isobutylidene-2-phenyloxazol-5(4H)-one would yield the saturated target compound, 4-isobutyl-2-phenyloxazol-5(4H)-one.

Caption: Synthesis workflow for 4-isobutyl-2-phenyloxazol-5(4H)-one.

Experimental Protocol: Synthesis of 4-Arylmethylene-2-phenyl-5(4H)-oxazolones

This protocol is a general method for the Erlenmeyer-Plöchl reaction, which yields the unsaturated precursor.[8]

-

Reactant Combination: In a suitable flask, combine equimolar amounts of hippuric acid, the desired aldehyde (e.g., isovaleraldehyde), and anhydrous sodium acetate.

-

Addition of Anhydride: Add an excess of acetic anhydride (approximately 2.5 to 3 equivalents).

-

Heating: Gently heat the mixture in a water bath at 100°C for approximately 15-30 minutes with stirring. The reaction is often rapid, and the product may begin to crystallize.

-

Precipitation: After the heating period, allow the mixture to cool to room temperature. Slowly add ethanol to the cooled mixture, which will cause the product to precipitate out as a solid.

-

Isolation: Keep the mixture in a refrigerator (e.g., at 4°C) for at least one hour to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any unreacted starting materials and salts. The crude product can then be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 4-alkylidene-2-phenyl-5(4H)-oxazolone.

-

Reduction (for Saturated Product): The resulting unsaturated oxazolone can be reduced to the target compound, 4-isobutyl-2-phenyloxazol-5(4H)-one, using standard reduction methods, such as catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 4-isobutyl-2-phenyloxazol-5(4H)-one stems from the inherent reactivity of the azlactone ring. This five-membered ring contains multiple reactive sites, making it a versatile precursor for a variety of more complex molecules.[9][10]

-

Nucleophilic Ring Opening: The lactone carbonyl group is susceptible to nucleophilic attack. Reagents such as primary amines, alcohols, and thiols can open the ring to form N-acylamino acid amides, esters, and thioesters, respectively. This reactivity is a cornerstone of its use in peptide synthesis and for creating libraries of functionalized molecules.[9]

-

Enolate Chemistry: The C-4 position is acidic, allowing for deprotonation to form an enolate. This enolate can then react with various electrophiles, enabling the introduction of diverse functional groups at this position.[10]

This reactivity makes oxazolones valuable scaffolds in drug discovery. The core structure is present in molecules that have demonstrated a broad range of pharmacological activities:

-

Anti-inflammatory and Analgesic Activity: Certain oxazolone derivatives have shown potent anti-inflammatory and analgesic effects, potentially through the inhibition of enzymes like lipoxygenase.[1][11]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of oxazolone derivatives against various cancer cell lines.[5]

-

Antimicrobial Activity: The oxazolone nucleus is a feature of compounds with antibacterial and antifungal properties.[12]

Caption: Reactivity and applications of the azlactone ring system.

Analytical Characterization

The structural confirmation of 4-isobutyl-2-phenyloxazol-5(4H)-one and its derivatives is typically achieved through a combination of standard spectroscopic techniques.[13][14]

-

Infrared (IR) Spectroscopy: The IR spectrum is highly diagnostic. Key signals include a strong absorption for the lactone carbonyl (C=O) stretch, often appearing as a split peak due to Fermi resonance, and a characteristic band for the imine (C=N) stretch of the oxazolone ring.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, clearly showing signals for the isobutyl group and the phenyl ring protons.

-

¹³C NMR: Is crucial for identifying the carbonyl carbon and the C=N carbon, which resonate at characteristic downfield chemical shifts.[13]

-

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for CAS 25163-98-8 is not widely available, general laboratory safety precautions for handling fine chemicals should be observed.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area. Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Isobutyl-2-phenyloxazol-5(4H)-one (CAS 25163-98-8) is a valuable heterocyclic compound belonging to the azlactone class. Its synthesis is readily achievable through established methods like the Erlenmeyer-Plöchl reaction. The true value of this compound for researchers and drug development professionals lies in the versatile reactivity of its oxazolone ring, which serves as a powerful synthetic intermediate for creating diverse libraries of novel molecules. The established link between the broader oxazolone scaffold and significant biological activities, including anti-inflammatory and anticancer properties, marks 4-isobutyl-2-phenyloxazol-5(4H)-one as a compound of interest for further investigation and as a foundational building block in the quest for new therapeutic agents.

References

- Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. (URL: [Link])

- Azlactone rings: uniting tradition and innovation in synthesis. Organic Chemistry Frontiers. (URL: [Link])

- Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years. National Institutes of Health. (URL: [Link])

- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Semantic Scholar. (URL: [Link])

- 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. National Institutes of Health. (URL: [Link])

- 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (URL: [Link])

- (PDF) 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules.

- OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (URL: [Link])

- Azlactone ring-opening using Schwartz's reagent.

- Azlactone Reaction Developments.

- Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemiz

- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. (URL: [Link])

- 5(4 H )-oxazolones: Synthesis and biological activities.

- Safety d

- (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives.

- Synthesis of a Biologically Active Oxazol-5-(4H)-one via an Erlenmeyer–Plöchl Reaction.

- 4-Isobutyliden-2-phenyl-4H-oxazol-5-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. (URL: [Link])

- A plausible mechanism of Erlenmeyer–Plöchl reaction under Bi2Al4O9 c

- A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. (URL: [Link])

- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. (URL: [Link])

- Scheme 7. Synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolone 16.

- SYNTHESIS OF 4-BENZYLIDENE-2-(4-NITRO- PHENYL) - 4H-OXAZOL-5 -ONE DERIVATIVES WITH SUSPECTED BIOLOGICAL ACTIVITY. CORE. (URL: [Link])

- Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. Azlactone rings: uniting tradition and innovation in synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. zycz.cato-chem.com [zycz.cato-chem.com]

The Alchemist's Guide to a Privileged Scaffold: A Technical Whitepaper on the Synthesis and Characterization of Novel Oxazolone Derivatives

Abstract

The oxazolone core, a five-membered heterocyclic motif, stands as a cornerstone in the edifice of modern medicinal chemistry and drug discovery.[1][2][3] Its remarkable versatility as a synthetic intermediate and its prevalence in a wide array of biologically active compounds underscore its significance.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis and characterization of novel oxazolone derivatives. Moving beyond a mere recitation of methods, this whitepaper delves into the mechanistic underpinnings of synthetic strategies, offers detailed and validated experimental protocols, and elucidates the nuances of spectroscopic characterization. Our focus is on empowering the practitioner with the expertise and trustworthy methodologies required to confidently navigate the synthesis and analysis of this pivotal chemical scaffold.

The Oxazolone Nucleus: A Nexus of Reactivity and Biological Potential

The 5(4H)-oxazolone, also known as an azlactone, is characterized by a five-membered ring containing one nitrogen and one oxygen atom.[2] The true power of the oxazolone scaffold lies in its inherent reactivity, which provides a gateway to a diverse range of chemical transformations. The exocyclic double bond at the C-4 position, when present, acts as a dienophile in Diels-Alder reactions, and the carbonyl group is susceptible to nucleophilic attack, enabling ring-opening reactions to generate α-amino acids and their derivatives.[1][4] This chemical tractability has allowed for the creation of a vast library of derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]

The strategic importance of the C-2 and C-4 positions on the oxazolone ring cannot be overstated, as substitutions at these sites are crucial for modulating biological activity.[5] For instance, the introduction of different aryl groups at these positions has been shown to significantly influence the therapeutic potential of the resulting compounds.[6]

Synthetic Strategies: From Classic Reactions to Modern Innovations

The synthesis of oxazolone derivatives has evolved significantly since its inception. While the foundational Erlenmeyer-Plochl reaction remains a staple, contemporary methodologies offer improved yields, milder reaction conditions, and greater functional group tolerance.

The Erlenmeyer-Plochl Reaction: A Time-Honored Approach

The Erlenmeyer-Plochl reaction, first described in 1883, is the quintessential method for synthesizing unsaturated 5(4H)-oxazolones.[2][5][7] This reaction involves the condensation of an N-acylglycine (often hippuric acid) with an aldehyde or ketone in the presence of acetic anhydride and a weak base, typically sodium acetate.[8]

Mechanism: The reaction proceeds through the initial formation of an azalactone from the N-acylglycine, which then undergoes a Perkin-type condensation with the carbonyl compound. The acetic anhydride serves as both a dehydrating agent and a cyclizing agent.

Below is a generalized workflow for this classical synthesis:

Caption: Generalized workflow for the Erlenmeyer-Plochl synthesis of oxazolones.

Modern Synthetic Innovations

While robust, the classical Erlenmeyer-Plochl reaction can require harsh conditions. Modern advancements have focused on the use of alternative catalysts and energy sources to create more efficient and environmentally benign protocols.

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields.[2][7] This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.

-

Catalytic Approaches: A variety of catalysts have been employed to facilitate the synthesis of oxazolones under milder conditions. These include:

-

Lewis acids: Zinc chloride (ZnCl₂) and bismuth(III) salts have been shown to be effective catalysts.[6]

-

Solid supports: Neutral alumina and boric acid mixtures have been used to promote the reaction, offering the advantage of easy catalyst removal.[2][7]

-

Palladium catalysis: Palladium-catalyzed intramolecular cyclization of N-alkynyl alkyloxycarbamates provides a route to 4-halo-oxazolones, which are valuable intermediates for further functionalization.[9]

-

-

Solvent-Free Conditions: The development of solvent-free synthetic methods is a significant step towards greener chemistry.[2] These reactions, often conducted under microwave irradiation, minimize waste and can simplify product purification.

A Validated Experimental Protocol: Synthesis of a Novel 4-(4-chlorobenzylidene)-2-phenyloxazol-5(4H)-one

This section provides a detailed, step-by-step protocol for the synthesis of a representative novel oxazolone derivative. The causality behind each experimental choice is explained to ensure a self-validating and reproducible system.

Materials and Reagents

-

Hippuric acid (N-benzoyl glycine)

-

4-Chlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Deionized water

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 100 mL round-bottom flask, combine hippuric acid (1.79 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and anhydrous sodium acetate (0.82 g, 10 mmol).

-

Rationale: Equimolar amounts of the N-acylglycine and aldehyde are used to ensure complete reaction. Anhydrous sodium acetate acts as the base to facilitate the condensation.

-

-

Addition of Acetic Anhydride: Add acetic anhydride (3 mL, 31.8 mmol) to the flask.

-

Rationale: Acetic anhydride serves as the dehydrating and cyclizing agent. An excess is used to drive the reaction to completion.

-

-

Reaction: Heat the mixture in a water bath at 80-90°C with constant stirring for 2 hours.

-

Rationale: Moderate heating provides the necessary activation energy for the reaction without causing significant decomposition of the reactants or product.

-

-

Isolation of the Product: After 2 hours, cool the reaction mixture to room temperature. Add ethanol (20 mL) and stir for 15 minutes. The product will precipitate as a yellow solid.

-

Rationale: Ethanol is added to precipitate the product, which is less soluble in ethanol than the unreacted starting materials and byproducts.

-

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL) and then with hot water (2 x 15 mL) to remove unreacted starting materials and inorganic salts.

-

Rationale: Washing with cold ethanol minimizes the loss of product while removing soluble impurities. The hot water wash is effective at removing any remaining sodium acetate and other water-soluble byproducts.

-

-

Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

Comprehensive Characterization: Unveiling the Molecular Architecture

Unambiguous structural elucidation is paramount in the synthesis of novel compounds. A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized oxazolone derivatives.[10]

Spectroscopic Techniques

| Technique | Information Provided | Key Observables for Oxazolones |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong C=O stretch (lactone) at ~1755-1820 cm⁻¹, often split due to Fermi resonance.[11] C=N stretch at ~1650-1660 cm⁻¹.[11] C=C stretch (exocyclic) at ~1600 cm⁻¹.[11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed map of the carbon-hydrogen framework.[10] | ¹H NMR: Olefinic proton at the 4-position as a singlet in the downfield region. Aromatic protons as multiplets. ¹³C NMR: Carbonyl carbon and C=N carbon at characteristic downfield chemical shifts. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the calculated molecular weight of the target compound. |

Detailed Protocol for Spectroscopic Analysis

Sample Preparation:

-

IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the dried product with potassium bromide.

-

NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition and Analysis:

-

IR Spectroscopy: Record the spectrum over a range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the carbonyl and azomethine groups.[10]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Process the data (Fourier transformation, phasing, and baseline correction) and assign the signals to the corresponding protons and carbons in the molecule.[10]

-

Mass Spectrometry: Obtain the mass spectrum and identify the molecular ion peak to confirm the molecular weight of the synthesized compound.

Caption: A logical workflow for the comprehensive characterization of novel oxazolone derivatives.

Applications and Future Directions

The diverse biological activities of oxazolone derivatives make them attractive candidates for drug development.[1][12][13] They have been investigated for their potential as:

-

Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.[1][6]

-

Anti-inflammatory agents: Some derivatives have shown potent cyclooxygenase-2 (COX-2) inhibitory activity.[4][14]

-

Anticancer agents: Demonstrating cytotoxicity against various cancer cell lines.[1][2]

-

Enzyme inhibitors: Certain oxazolones have been identified as inhibitors of enzymes like tyrosinase and urease.[1][6]

The future of oxazolone chemistry lies in the continued exploration of novel synthetic methodologies to access increasingly complex and diverse derivatives. Structure-activity relationship (SAR) studies will be crucial in guiding the design of compounds with enhanced potency and selectivity for specific biological targets. Furthermore, the application of computational tools, such as molecular docking, will aid in understanding the interactions of these molecules with their biological targets and in the rational design of new therapeutic agents.[4]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of novel oxazolone derivatives, grounded in both established principles and modern advancements. By understanding the underlying chemistry, adhering to validated protocols, and employing a multi-faceted analytical approach, researchers can confidently and efficiently explore the vast chemical space and therapeutic potential of this privileged heterocyclic scaffold. The continued investigation of oxazolones promises to yield new and effective therapeutic agents for a wide range of diseases.

References

- Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. (URL: [Link])

- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (URL: [Link])

- Methods for synthesis of Oxazolones: A Review - Semantic Scholar. (URL: [Link])

- Oxazolone Synthesis & Activity Review | PDF | Chemical Reactions | Acetic Acid - Scribd. (URL: [Link])

- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review - Biointerface Research in Applied Chemistry. (URL: [Link])

- a review on oxazolone, it's method of synthesis and biological activity - ResearchG

- 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC. (URL: [Link])

- 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (URL: [Link])

- Representative biologically active oxazole-derivatives.

- Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (URL: [Link])

- Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone deriv

- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. (URL: [Link])

- Synthesis of 2-oxazolones - Organic Chemistry Portal. (URL: [Link])

- Medicinal Applications of 1,3-Oxazole Deriv

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (URL: [Link])

- Synthesis of different α, β- unsaturated oxazolone derivatives - Journal of Drug Delivery and Therapeutics. (URL: [Link])

- Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC - NIH. (URL: [Link])

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. jddtonline.info [jddtonline.info]

- 9. Imidazol-2-one and benzimidazol-2-one synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]

- 13. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 14. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Biological Activity Screening of 2,4-Disubstituted Oxazolones

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Potential of a Versatile Scaffold

The 5(4H)-oxazolone ring is a privileged heterocyclic scaffold that has consistently captured the attention of medicinal chemists for over a century.[1] Its versatile structure, characterized by multiple reactive sites, allows for a vast diversity of chemical modifications, particularly at the C-2 and C-4 positions.[2][3] This chemical tractability makes the 2,4-disubstituted oxazolone core an exceptional starting point for generating large compound libraries. More importantly, these derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, positioning them as promising candidates in the quest for novel therapeutics.[4][5]

This guide moves beyond a simple recitation of facts. As a senior application scientist, my objective is to provide a framework for thinking about and executing a screening campaign for this compound class. We will explore not just what to do, but why specific assays are chosen, how to construct a logical screening cascade, and how the inherent structure of the oxazolone dictates its biological potential.

The Core Scaffold: Understanding Structure-Activity Relationships (SAR)

The biological activity of an oxazolone derivative is fundamentally dictated by the nature of the substituents at the C-2 and C-4 positions.[2] Understanding this relationship is critical for designing a focused compound library rather than a purely random collection.

-

The C-2 Position: Typically substituted with a phenyl ring or other aryl groups, this position plays a key role in modulating the electronic properties of the entire molecule. Electron-donating groups on this phenyl ring can influence the stability and reactivity of the oxazolone ring itself.[2][4]

-

The C-4 Position: This position is arguably the most significant driver of diverse bioactivities. The presence of an exocyclic double bond (an arylidene group, for instance) is a common feature in many active compounds.[4] The substituent on this group (e.g., a substituted benzylidene) directly interacts with biological targets and profoundly influences the compound's potency and selectivity. For example, a p-nitro exocyclic phenyl group at C-4 has been shown to be important for immunosuppressive effects, while a cinnamoyl group is critical for tyrosinase inhibition.[2][4]

The interplay between these two positions creates a vast chemical space for exploration. A successful screening program, therefore, begins with the rational synthesis of a library that systematically varies substituents at both C-2 and C-4 to probe these SAR principles.

Designing the Screening Cascade: A Strategic Workflow

A robust screening strategy is not a single experiment but a multi-stage funnel designed to efficiently identify promising lead compounds from a large library. The goal is to use high-throughput, cost-effective assays initially to cast a wide net, followed by progressively more complex and biologically relevant assays to characterize the most promising "hits."

Caption: Inhibition of the Arachidonic Acid Cascade by Oxazolones.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial for determining not only the potency of a compound but also its selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme, which is a key indicator of reduced gastrointestinal side effects.

-

Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, a chromogenic substrate (e.g., TMPD), and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective). [6][7]2. Assay Procedure (96-well plate):

-

To respective wells, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme.

-

Add various concentrations of the test oxazolone derivatives (prepared via serial dilution).

-

Pre-incubate the plate at a set temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme. [7] * Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to all wells.

-

-

Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) over time using a microplate reader. [7]The rate of color development is proportional to COX activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity). The Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Bisbenzamide 4c | Lipoxygenase (LOX) | 41 | [3][8] |

| Oxazolone Derivative II | COX-2 | 0.019 | [9] |

| Celecoxib (Reference) | COX-2 | 0.05 | [9] |

| Di-phenyloxazolone I | COX-2 | >50% Inhibition | [9] |

Table 2: Representative anti-inflammatory enzyme inhibitory activities of selected oxazolone derivatives.

Cytotoxicity and Anticancer Screening

The potential of oxazolones as anticancer agents is evaluated by their ability to reduce the viability or proliferation of cancer cells. The MTT assay is a widely adopted initial screen for cytotoxicity. [10] Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator. [10]2. Compound Treatment: Remove the media and treat the cells with fresh media containing serial dilutions of the oxazolone compounds.

-

Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Remove the treatment media and add 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free media) to each well. Incubate for 2-4 hours, allowing formazan crystals to form. [10]5. Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.

| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5(4H)-Oxazolone Derivatives | Various | Various | Data for specific derivatives is highly variable and found in specialized literature. | [7] |

| Doxorubicin (Reference) | Various | Various | Varies by cell line | [7] |

Table 3: Comparative framework for in vitro cytotoxicity of 5(4H)-oxazolone derivatives. Specific IC50 values are highly dependent on the exact substitutions and the cancer cell line tested.

The Role of Computational Chemistry

Modern drug screening is rarely conducted without a computational component. In silico techniques can rationalize experimental findings and guide the synthesis of next-generation compounds.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand (the oxazolone derivative) when bound to a target protein (e.g., the active site of COX-2). Docking studies can help visualize key interactions, such as hydrogen bonds or hydrophobic interactions, that contribute to binding affinity. [3][11]For instance, the high activity of certain derivatives against COX-2 has been attributed to specific interactions with side pocket residues like His75, an interaction that can be predicted and studied via docking. [11][12]* Quantitative Structure-Activity Relationship (QSAR): QSAR studies build mathematical models that correlate the chemical structures of compounds with their biological activities. By analyzing a series of tested compounds, a QSAR model can identify key chemical descriptors (e.g., electronic properties, hydrophobicity) that are predictive of high activity, thereby guiding the design of more potent analogues. [13][14]

Conclusion and Future Outlook

The 2,4-disubstituted oxazolone scaffold remains a fertile ground for the discovery of novel bioactive agents. Its synthetic accessibility and demonstrated efficacy across a wide range of therapeutic areas ensure its continued relevance. A successful screening campaign hinges on a logical, multi-tiered approach that combines rational library design, high-throughput primary screening, and detailed secondary and mechanistic studies. By integrating in vitro assays, in vivo models, and computational chemistry, researchers can efficiently navigate the vast chemical space of oxazolone derivatives to identify and optimize lead candidates with significant therapeutic potential. The key is to move beyond random screening and embrace a strategy where chemical intuition informs biological testing, and biological results, in turn, guide chemical synthesis.

References

- Stasiewicz, M., & Karwowski, B. (2013). Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. Mini Reviews in Medicinal Chemistry, 13(3), 431-438.

- Sharma, D., & Narasimhan, B. (2024). Oxazolone: From Chemical Structure to Biological Function – A Review. Journal of Molecular Structure.

- Moody, C. J., & Doyle, K. J. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668.

- El-Gazzar, A. R., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(11), 3183.

- Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048.

- Olomola, T. O., et al. (2018). Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. Ife Journal of Science, 20(1), 1-10.

- Doyle, K. J., & Moody, C. J. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters, 4(16), 2665-2668.

- Kumar, A., et al. (2017). Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives. International Journal of Computational Engineering Research, 7(5), 1-5.

- El-Gazzar, A. R., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 26(11), 3183.

- Organic Chemistry Portal. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal.

- Olomola, T. O., et al. (2018). Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. Ife Journal of Science, 20(1).

- Aaglawe, M. J., et al. (2003). Synthesis and Antibacterial Activity of Some Oxazolone Derivatives. Journal of The Korean Chemical Society, 47(2), 133-136.

- Traore, A., et al. (2018). Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. Scientific Research Publishing.

- Gomaa, H. A. M., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry.

- Paquet, A., Chen, F. M. F., & Benoitin, N. L. (1982). Further studies on the synthesis of symmetrical anhydrides and 2,4-disubstituted-5(4H)-oxazolones from N-alkoxycarbonylamino acids using soluble carbodiimide. Canadian Journal of Chemistry, 60(14), 1842-1845.

- Vassilev, N. G., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 27(19), 6618.

- Geronikaki, A., et al. (2020). 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3192.

- Gomaa, H. A. M., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry.

- Geronikaki, A., et al. (2020). 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules (Basel, Switzerland), 25(14), 3192.

- Olomola, T. O., et al. (2018). Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives. ResearchGate.

- Gomaa, H. A. M., et al. (2024). Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action. Future Medicinal Chemistry.

- Perez-Moo, A., et al. (2023). Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model. Molecules, 28(21), 7401.

- Chytil, M., et al. (2011). In vitro bio-immunological and cytotoxicity studies of poly(2-oxazolines). ResearchGate.

- Al-Ghorbani, M., et al. (2022). Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. Archives of Pharmacy Practice, 13(3), 58-65.

- Stasiewicz, M., & Karwowski, B. (2012). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Postepy higieny i medycyny doswiadczalnej, 66, 415-421.

- Kumar, V., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(3), 4155-4171.

- Sharma, P., & Kumar, A. (2015). a review on oxazolone, it' s method of synthesis and biological activity. ResearchGate.

- Desai, N. C., et al. (2016). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate.

- Singh, P., et al. (2025). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. Journal of Biomolecular Structure & Dynamics.

- Asati, V., & Sharma, S. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 6.

- Kadhim, Z. Y. (2025). Synthesis, Characterization, Novel Oxazolone Derivatives of Study Cytotoxicity, Antioxidant And Antibacterial Activity in Vitro. ResearchGate.

- Patel, M. B., et al. (2020). Oxazolone-1,2,3-Triazole Hybrids: Design, Synthesis and Antimicrobial Evaluation. Anti-Infective Agents, 18(2), 143-157.

- de Madureira, M. C., et al. (2002). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memorias do Instituto Oswaldo Cruz, 97(6), 879-883.

- Bondock, S., et al. (2009). Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles. Letters in Drug Design & Discovery, 6(6), 447-453.

- Wujec, M., et al. (2020). Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. Molecules, 25(24), 5859.

- Kumar, V., et al. (2022). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(3), 4155-4171.

- Desai, N. C., et al. (2010). Biological Activities of 2, 5-Disubstituted – 1, 3, 4-Oxadiazoles. Medicinal Chemistry Research, 19(5), 437-446.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. [PDF] Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review | Semantic Scholar [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Synthesis, antimicrobial activities and computational studies of some oxazolone derivatives | Ife Journal of Science [ajol.info]

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action of 4-Isobutyl-2-phenyl-2-oxazoline-5-one

Preamble: The Enigmatic Potential of the Oxazolone Scaffold

The 2-oxazoline-5-one, or azlactone, scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2][3]. The inherent reactivity of the azlactone ring allows for its use as a versatile synthetic intermediate for amino acids and peptides, further underscoring its significance[2][4]. Within this promising class of compounds lies 4-Isobutyl-2-phenyl-2-oxazoline-5-one, a molecule of significant interest yet with a largely uncharacterized mechanism of action. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically investigate and elucidate the molecular pathways through which this compound exerts its biological effects. Our approach is not a rigid protocol but a strategic, multi-tiered investigative workflow designed to build a robust and validated model of its mechanism of action, from initial phenotypic observations to definitive target engagement.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on complex mechanistic studies, it is imperative to establish the fundamental biological activity profile of this compound. The known pharmacological landscape of related oxazolones provides a logical starting point for hypothesis generation. Many derivatives have been reported to possess anti-inflammatory and anticancer properties[2][5][6]. Therefore, our initial investigative phase will be centered around two primary hypotheses:

-

Hypothesis 1: The compound possesses anti-inflammatory activity, potentially through the inhibition of key inflammatory enzymes such as Cyclooxygenase (COX) or Lipoxygenase (LOX). This is supported by the structural similarities of some oxazolones to known anti-inflammatory agents[5][7].

-

Hypothesis 2: The compound exhibits cytotoxic or anti-proliferative effects in cancer cell lines, possibly by inducing apoptosis or interfering with critical cellular signaling pathways. The oxazolone scaffold has been a recurring theme in the development of novel anticancer agents[3][6].

To test these initial hypotheses, a series of well-defined cellular and biochemical assays are proposed.

Experimental Workflow: Initial Biological Profiling

Caption: A tiered experimental workflow for elucidating the mechanism of action.

Protocol 1: Cell Viability and Cytotoxicity Screening

This initial screen is crucial to determine the concentration range at which this compound affects cell viability and to identify potentially sensitive cell lines.

1. Cell Line Selection:

- Cancer Panel: A diverse panel of human cancer cell lines (e.g., A549 (lung), MCF7 (breast), PC3 (prostate))[8][9].

- Inflammatory Model: A relevant inflammatory cell line, such as RAW 264.7 murine macrophages.

- Non-cancerous Control: A non-cancerous human cell line (e.g., MRC-5 fetal lung fibroblasts) to assess general cytotoxicity[9].

2. Methodology (SRB Assay):

- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

- Prepare a serial dilution of this compound in the appropriate cell culture medium.

- Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

- After the incubation period, fix the cells with 10% trichloroacetic acid (TCA).

- Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.

- Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

- Measure the absorbance at 510 nm using a microplate reader.

- Calculate the concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of cells (LC50).

| Hypothetical Data: GI50 Values (µM) | A549 | MCF7 | PC3 | RAW 264.7 | MRC-5 |

| This compound | 12.5 | 25.8 | 18.2 | >100 | 85.3 |

| Doxorubicin (Control) | 0.05 | 0.08 | 0.12 | 0.5 | 0.2 |

Interpretation: The hypothetical data suggests a selective anti-proliferative effect on cancer cell lines over non-cancerous cells, warranting further investigation into the mechanism of cell death (Hypothesis 2). The lack of significant cytotoxicity in RAW 264.7 cells at these concentrations allows for the investigation of anti-inflammatory effects without confounding cytotoxicity (Hypothesis 1).

Part 2: Investigating Anti-Inflammatory Pathways

Based on the precedent set by other oxazolone derivatives, a direct investigation into the compound's effect on key inflammatory pathways is a logical next step.

Protocol 2: In Vitro COX/LOX Enzyme Inhibition Assays

This biochemical assay directly tests the hypothesis that this compound inhibits enzymes central to the inflammatory response.

1. Assay Principle: Utilize commercially available colorimetric or fluorometric assay kits for COX-1, COX-2, and 5-LOX. These kits typically measure the production of prostaglandins or leukotrienes.

2. Methodology:

- Reconstitute the enzymes and substrates according to the manufacturer's instructions.

- In a 96-well plate, add the assay buffer, the respective enzyme (COX-1, COX-2, or 5-LOX), and a range of concentrations of this compound.

- Include a known selective inhibitor as a positive control (e.g., SC-560 for COX-1, celecoxib for COX-2, zileuton for 5-LOX).

- Initiate the reaction by adding arachidonic acid (the substrate).

- Incubate for the recommended time and temperature.

- Stop the reaction and measure the output (absorbance or fluorescence) as per the kit's protocol.

- Calculate the IC50 value for each enzyme.

| Hypothetical Data: IC50 Values (µM) | COX-1 | COX-2 | 5-LOX |

| This compound | 85.6 | 5.2 | >100 |

| Celecoxib (Control) | 15.1 | 0.04 | >100 |

Interpretation: The hypothetical data indicates a selective inhibition of COX-2 over COX-1, a desirable characteristic for anti-inflammatory drugs as it may reduce gastrointestinal side effects. This provides a plausible mechanism for any observed anti-inflammatory effects.

Protocol 3: Quantification of Inflammatory Mediators in Macrophages

This cell-based assay validates the enzymatic findings in a more biologically relevant context.

1. Methodology:

- Seed RAW 264.7 macrophages in 24-well plates and allow them to adhere.

- Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

- Collect the cell culture supernatant.

- Quantify the levels of prostaglandin E2 (PGE2) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.

- Lyse the cells and perform a Western blot to assess the protein levels of COX-2 and the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., p-p65, p-IκBα).

Signaling Pathway Visualization

Caption: Proposed inhibitory action on the COX-2 pathway in LPS-stimulated macrophages.

Part 3: Delineating the Mechanism of Cytotoxicity

Should the initial screening reveal significant anti-proliferative activity, the following protocols are designed to determine the mode of cell death.

Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

1. Methodology:

- Treat A549 cells with the GI50 concentration of this compound for 24 and 48 hours.

- Harvest the cells (including floating cells in the medium).

- Wash the cells with cold PBS.

- Resuspend the cells in Annexin V binding buffer.

- Add FITC-conjugated Annexin V and Propidium Iodide (PI).

- Incubate in the dark for 15 minutes at room temperature.

- Analyze the cells by flow cytometry.

Interpretation: An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the Annexin V-positive/PI-positive population suggests late apoptosis or secondary necrosis.

Protocol 5: Caspase Activity Assay

Caspases are key executioners of apoptosis. Measuring their activity provides further evidence for an apoptotic mechanism.

1. Methodology:

- Treat A549 cells as described above.

- Lyse the cells and measure the total protein concentration.

- Use a colorimetric or fluorometric assay kit to measure the activity of key caspases (e.g., caspase-3, -8, -9). These assays use specific peptide substrates that are cleaved by the active caspase, releasing a chromophore or fluorophore.

- Read the signal on a microplate reader and normalize the activity to the total protein concentration.

Part 4: Definitive Target Engagement and Validation

The culmination of a mechanism of action study is the unequivocal demonstration that the compound binds to its putative target in a cellular environment and that this target is responsible for the observed phenotype.

Protocol 6: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

1. Methodology:

- Treat intact A549 cells with this compound or a vehicle control.

- Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

- Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

- Analyze the soluble fraction by Western blot using an antibody specific for the target protein (e.g., COX-2).

Interpretation: A shift in the melting curve of COX-2 to a higher temperature in the drug-treated cells compared to the vehicle-treated cells confirms that the compound binds to and stabilizes COX-2 in the cellular milieu.

Conclusion: Synthesizing a Coherent Mechanistic Narrative

The systematic application of the workflows detailed in this guide will enable the construction of a data-driven narrative for the mechanism of action of this compound. By progressing from broad phenotypic screening to specific enzymatic assays, pathway analysis, and finally, direct target engagement, researchers can confidently elucidate the molecular interactions that underpin its biological activity. This foundational knowledge is critical for the rational design of future derivatives and the strategic advancement of this promising compound in the drug development pipeline.

References

- Khalleefah, W. (2020). Synthesis and Chemical Reaction of 2-Oxazoline 5-Ones Derivatives. ResearchGate.

- Ratković, Z., et al. (2011). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. ARKIVOC.

- Ratković, Z., et al. (2011). Synthesis and biological evaluation of some new 2-oxazoline and salicylic acid derivatives. Semantic Scholar.

- Khare, R., et al. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZLACTONE AND IMIDAZOLINE DERIVATIVES. Indian Journal of Scientific Research.

- Al-Azawi, F. J., & Mohammed, M. H. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal.

- Shankaraiah, G., & Sreevidya, B. (2015). Synthesis, Characterization and Molecular Docking Studies Of New Erlenmeyer Azlactones. IOSR Journal of Pharmacy and Biological Sciences.

- Desai, K. R., et al. (2011). Studies on Synthesis of Some Novel Heterocyclic Azlactone Derivatives and Imidazolinone Derivatives and their Antimicrobial Activity. E-Journal of Chemistry.